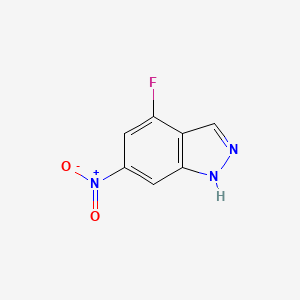

4-Fluoro-6-nitro-1H-indazole

Overview

Description

Synthesis Analysis

The synthesis of heterocyclic compounds with potential applications in various fields, including energetic materials for rocket ramjet engines (RRE) and drug discovery, has been a subject of recent research. One study describes the synthesis of a 1,2,4-triazole derivative with nitrofurazanyl and fluorodinitromethyl groups, which could be used as a component in boron-based fuels for RRE. This compound was synthesized through a four-step process involving oxidation, nitration, decarboxylation, and fluorination reactions and was characterized by X-ray analysis . Another study focused on the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene, leading to the formation of benzotriazole-N-oxides among other products. The structures of these products were determined using X-ray diffraction, NMR, and DFT calculations . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various nitrogenous heterocycles, including benzimidazoles and benzotriazoles, through solid-phase synthesis .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. The triazole derivative mentioned in one study was uniquely determined by X-ray analysis, which is essential for assessing its suitability as an energetic material . In another study, the molecular structure of benzotriazole-N-oxides was elucidated using crystallography, which helped in understanding the reaction mechanism with 1-fluoro-2,4-dinitrobenzene . The planarity and conformation of a series of laterally fluorinated alkoxystilbazoles were determined through single crystal structure determination, revealing that these molecules are non-mesomorphic .

Chemical Reactions Analysis

The reactivity of indazole derivatives with nitroaryl compounds has been explored, with indazole reacting with 4-fluoronitrobenzene to yield nitroarylindazoles. The behavior of these compounds during decarboxylation was also studied, showing that the presence of electron-withdrawing groups can lead to heterocyclic ring fission . The reaction of fluorinated stilbazoles with [IrCl(COD)]2 under CO was investigated, resulting in the formation of non-mesomorphic complexes for certain derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are directly related to their molecular structure and the nature of their substituents. The density and structural features of the triazole derivative were determined to assess its potential as an energetic material for RRE applications . The study on the reaction of indazoles with nitroaryl compounds also provided insights into the influence of substituents on the chemical behavior of the resulting compounds . The mesogenic properties of fluorinated stilbazoles and their complexes were analyzed, showing that the presence of fluorine atoms affects the mesomorphic behavior of these compounds .

Scientific Research Applications

-

Pharmaceutical Research

- Indazole derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

- For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

-

Synthetic Chemistry

- Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

-

Solar Cell Research

-

Medicinal Chemistry

- Indazole derivatives are found in a variety of synthetic compounds that possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

- For instance, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity in an enzymatic assay .

-

Material Science

- The fluorine group in 4-Fluoro-1H-indazole is electron deficient and can be used to tune the energy gap of the molecule/complex .

- This property enables intermolecular interactions including π−π stacking and H−F hydrogen/halogen bonding , which can be useful in the design of materials for electronic devices.

-

Drug Design

-

Catalysis

- Indazole derivatives can be used in catalysis. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This process involves the formation of N–H ketimine species followed by a Cu(OAc)2-catalyzed reaction to form an N–N bond .

-

Inhibitors

-

Energy Devices

- The fluorine group in 4-Fluoro-1H-indazole is electron deficient and can be used to tune the energy gap of the molecule/complex . This property enables intermolecular interactions including π−π stacking and H−F hydrogen/halogen bonding , which can be useful in the design of materials for energy devices.

Safety And Hazards

properties

IUPAC Name |

4-fluoro-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZQPOTVNLDEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646211 | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-nitro-1H-indazole | |

CAS RN |

885520-01-4 | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)